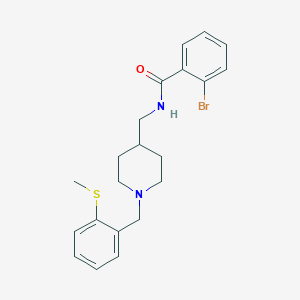

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

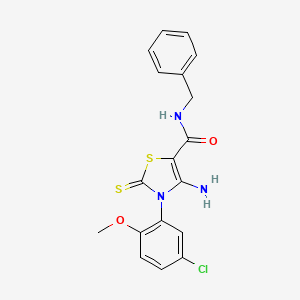

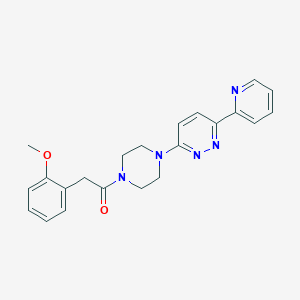

The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” is a complex organic molecule that contains a triazole ring, a piperidine ring, and a thiophene ring . It is part of a class of compounds that have been synthesized and studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of a benzotriazol-2-yl-piperidin in the presence of POCl3 . This process results in the formation of a new series of compounds with various substituted aromatic carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a thiophene ring . The exact structure can be confirmed using spectral techniques such as IR, 1H NMR, 13C NMR, and MS studies .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield, melting point, and IR spectrum can be obtained through experimental procedures .Scientific Research Applications

Antibacterial Activity

Compounds with triazole and piperazine derivatives, similar to the core structure of interest, have been evaluated for their antibacterial properties against human pathogenic bacteria such as Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexnei. Certain derivatives demonstrated significant inhibition of bacterial growth, suggesting potential for development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Structural Studies and Theoretical Calculations

A study on the synthesis and characterization of similar compounds involving piperidine rings and their structural confirmation through X-ray diffraction studies indicates the importance of these molecules in understanding molecular conformations and intermolecular interactions. These studies not only provide insight into the chemical structure but also aid in the analysis of molecular properties through theoretical calculations, potentially contributing to the design of new materials or drugs (Karthik et al., 2021).

Anticancer Activity

The synthesis and evaluation of piperidine derivatives for their antiproliferative activity against cancer cells highlight the potential application of such compounds in cancer research. Certain derivatives have shown the ability to inhibit the growth of human leukemia cells, indicating their potential as anticancer agents. These findings suggest that structural modifications can lead to significant biological activities, making them promising candidates for further development in anticancer therapy (Vinaya et al., 2011).

Antitubercular Activities

Research into the synthesis and optimization of antitubercular activities of cyclopropyl methanones and their derivatives, including those with structural similarities to the compound of interest, demonstrates their potential in the treatment of tuberculosis. Certain compounds have shown promising results in vitro against Mycobacterium tuberculosis and in vivo, highlighting the importance of these molecules in developing new treatments for tuberculosis (Bisht et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Compounds containing imidazole and indole moieties, which are structurally similar to the triazole and thiophene moieties in the given compound, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . These interactions can lead to changes in the activity of the target, ultimately influencing the biological processes in which the target is involved.

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Compounds with similar structures are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and safety.

Result of Action

Compounds with similar structures have been reported to exert various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor signaling, and inducing or inhibiting cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific enzymes or proteins, the state of the cells, and the overall health status of the individual .

properties

IUPAC Name |

(4-thiophen-3-ylphenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-18(15-3-1-14(2-4-15)16-7-12-24-13-16)21-10-5-17(6-11-21)22-19-8-9-20-22/h1-4,7-9,12-13,17H,5-6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWXBJQUTXCJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)

![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)